molecular formula C14H17N3O2S B2917570 2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole CAS No. 2097873-26-0

2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole

Cat. No.: B2917570
CAS No.: 2097873-26-0
M. Wt: 291.37
InChI Key: XNWCPPJRVOLVGN-UHFFFAOYSA-N
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Description

2-[(1-Ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a unique hybrid structure, incorporating both an imidazole ring and a 2,3-dihydro-1H-isoindole core, linked by a sulfonyl group. The imidazole moiety is a privileged scaffold in pharmacology, known for its extensive biological activities and presence in numerous therapeutic agents . The 2,3-dihydro-1H-isoindole component is a key structural feature in various bioactive molecules, particularly those investigated for their potential effects on the central nervous system . Researchers can explore this compound as a novel chemical entity for developing new therapeutic candidates. Its structure suggests potential for interaction with a variety of biological targets. Specifically, derivatives of isoindole have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical targets for neurodegenerative disease research . Furthermore, the presence of the imidazole ring suggests potential for antimicrobial and anticancer activity, as this heterocycle is a common feature in many approved drugs with these properties . This product is provided for research purposes only, specifically for use in in vitro assays, target identification studies, and as a building block in the synthesis of more complex chemical libraries. It is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct thorough characterization and biological profiling to fully elucidate its mechanism of action and research value.

Properties

IUPAC Name

2-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-3-16-10-14(15-11(16)2)20(18,19)17-8-12-6-4-5-7-13(12)9-17/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWCPPJRVOLVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole derivative, followed by sulfonylation and subsequent cyclization to form the isoindole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways affected depend on the biological context and the nature of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

  • Positional Isomerism: demonstrates that meta- versus para-substitution of amino groups on benzothiazole rings significantly affects structure-activity relationships (SAR) . By analogy, the 1-ethyl-2-methyl substitution on the imidazole ring in the target compound may optimize steric interactions with biological targets compared to bulkier or differently positioned substituents.
  • Sulfonyl vs.

Physicochemical and Pharmacokinetic Properties

Table 1 compares key features of the target compound with structurally related molecules.

Compound Core Structure Substituents Synthetic Method Hypothetical Properties
2-[(1-Ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole Isoindole + Imidazole 1-Ethyl, 2-methyl (imidazole); sulfonyl Sulfonylation of imidazole intermediate Moderate solubility; potential CNS activity
N-(4-(Benzothiazole-2-yl)phenyl) benzenesulfonamides ( ) Benzothiazole + Benzene Varied sulfonamide substituents Condensation with sulfonyl chlorides High logP; antimicrobial activity
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole ( ) Imidazole + Benzene Chloromethyl, nitro groups Chlorination with SOCl₂ Electrophilic reactivity; cytotoxic potential

Research Implications and Gaps

For instance:

  • The isoindole core may enhance binding to aromatic pockets in enzymes.
  • The sulfonyl group could act as a hydrogen-bond acceptor, mimicking natural substrates in protease or kinase inhibition.

Further studies should explore:

Synthetic Optimization : Leveraging methods from to introduce diverse sulfonyl groups.

SAR Studies : Systematic variation of imidazole substituents to assess impacts on potency and selectivity.

Crystallographic Analysis : Using programs like SHELXL ( ) to resolve its 3D structure and binding modes .

Biological Activity

The compound 2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H16N4O2SC_{13}H_{16}N_4O_2S, with a molecular weight of approximately 296.36 g/mol. The structure features an imidazole ring and a sulfonyl group, which are significant for its biological interactions.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has shown efficacy against various viral strains through mechanisms that involve the inhibition of viral replication. For instance, compounds with similar imidazole structures have been noted to inhibit the enzyme inosine monophosphate dehydrogenase (IMPDH) , which is crucial for guanine nucleotide synthesis in viruses .

CompoundTarget VirusMechanism of ActionIC50 (µM)
This compoundDENVIMPDH Inhibition< 10
Similar CompoundsHCV, HSVNucleotide Synthesis Inhibition0.20 - 7

Anticancer Activity

The compound's structural analogs have been investigated for anticancer properties. Research indicates that imidazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression .

Case Study:
A study conducted on a series of imidazole derivatives demonstrated that compounds with sulfonyl substitutions exhibited enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of oxidative stress and DNA damage .

The biological activity of this compound can be summarized as follows:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in nucleotide metabolism.
  • Cell Cycle Modulation : It influences cell cycle checkpoints, leading to apoptosis in rapidly dividing cells.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it disrupts cellular homeostasis in target cells.

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